molecular formula C16H17BrN4O2 B2729523 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine CAS No. 2380043-60-5

2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine

Cat. No.: B2729523
CAS No.: 2380043-60-5
M. Wt: 377.242
InChI Key: MNNPFHORDBRKML-UHFFFAOYSA-N
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Description

2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety and a piperidine ring linked to a methylpyrimidine group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine typically involves multiple steps, starting with the preparation of the bromopyridine and methylpyrimidine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups in the compound are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate biochemical pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
  • (5-Fluoropyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
  • (5-Iodopyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone

Uniqueness

What sets 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-methylpyrimidine apart from similar compounds is its bromine atom, which can influence its reactivity and interactions. The presence of bromine can enhance the compound’s ability to participate in certain types of chemical reactions, such as halogen bonding, and may also affect its biological activity.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN4O2/c1-11-7-19-16(20-8-11)23-14-2-4-21(5-3-14)15(22)12-6-13(17)10-18-9-12/h6-10,14H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNPFHORDBRKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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